Cyclohexanone oxime

説明

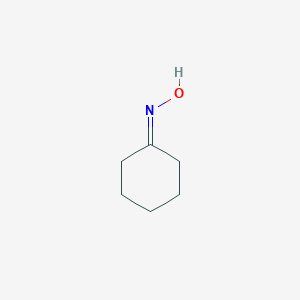

Structure

3D Structure

特性

IUPAC Name |

N-cyclohexylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-7-6-4-2-1-3-5-6/h8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZUQRBDRNJBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NO)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Record name | CYCLOHEXANONE OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021842 | |

| Record name | Cyclohexanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Prisms, liquid or light tan crystalline solid. (NTP, 1992), Solid; [HSDB] Liquid or light tan solid; mp = 89-91 deg C; [CAMEO] White chunks or powder; [Alfa Aesar MSDS] | |

| Record name | CYCLOHEXANONE OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (Hydroxyimino)cyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5585 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

403 to 410 °F at 760 mmHg (NTP, 1992), 206-210 °C | |

| Record name | CYCLOHEXANONE OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (HYDROXYIMINO)CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), SOL IN WATER, ALCOHOL, ETHER, METHYL ALCOHOL | |

| Record name | CYCLOHEXANONE OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (HYDROXYIMINO)CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.91 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | CYCLOHEXANONE OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

HEXAGONAL PRISMS FROM PETROLEUM ETHER | |

CAS No. |

100-64-1 | |

| Record name | CYCLOHEXANONE OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanone oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Hydroxyimino)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANONE OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U60L00CGF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (HYDROXYIMINO)CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

192 to 196 °F (NTP, 1992), 89-90 °C | |

| Record name | CYCLOHEXANONE OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20067 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (HYDROXYIMINO)CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Cyclohexanone Oxime: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core basic properties, structure, and key chemical transformations of cyclohexanone oxime. It is intended to be a valuable resource for professionals in research, science, and drug development who are working with or exploring the applications of this versatile organic compound.

Core Properties

This compound (CAS No. 100-64-1) is a white to light tan crystalline solid at room temperature.[1][2][3] It is a pivotal intermediate in industrial chemistry, most notably in the synthesis of Nylon 6.[1][2][4]

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Chemical Formula | C₆H₁₁NO | [3][4][5][6] |

| Molecular Weight | 113.16 g/mol | [1][3][4][5] |

| Melting Point | 86-91 °C (187-196 °F) | [1][2][4] |

| Boiling Point | 204-210 °C (399-410 °F) | [1][2][4] |

| Appearance | White to off-white crystalline solid | [1][7] |

| Solubility in Water | Approx. 16 g/kg at 20 °C | [2][4] |

| Other Solubilities | Soluble in ethanol, ether, and other organic solvents | [1][3] |

| Vapor Density | 3.91 (Heavier than air) | [3] |

| Flash Point | 110 °C (230 °F) | [2][4] |

Chemical Structure

This compound possesses the chemical formula C₆H₁₁NO. Its structure consists of a six-membered cyclohexane ring where the carbonyl carbon has been converted into an oxime functional group (C=N-OH). The IUPAC name for this compound is N-cyclohexylidenehydroxylamine.[3] The presence of the C=N double bond and the hydroxyl group attached to the nitrogen atom dictates its chemical reactivity, particularly its susceptibility to the Beckmann rearrangement.

The molecule exists as a colorless solid, which can be crystallized as hexagonal prisms from solvents like petroleum ether.[3]

Key Chemical Transformations and Signaling Pathways

The most significant reaction involving this compound is the Beckmann rearrangement, an acid-catalyzed conversion of the oxime into ε-caprolactam.[2][8][9] This reaction is fundamental to the industrial production of Nylon 6.[10][11] The mechanism involves the protonation of the oxime's hydroxyl group, followed by a concerted migration of the alkyl group anti-periplanar to the leaving group (water), leading to the formation of a seven-membered lactam ring.[9][10]

Caption: Mechanism of the Beckmann Rearrangement.

Experimental Protocols

A common laboratory-scale synthesis involves the condensation reaction between cyclohexanone and hydroxylamine.[4][12] Hydroxylamine is often generated in situ from its salt, such as hydroxylamine hydrochloride, by reacting it with a base like sodium acetate.[12]

Materials:

-

Cyclohexanone

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Distilled water

Procedure:

-

Dissolve hydroxylamine hydrochloride and sodium acetate in distilled water in a flask. This generates the free hydroxylamine nucleophile.[12][13]

-

In a separate beaker, dissolve cyclohexanone in ethanol to ensure its solubility in the aqueous reaction medium.[12]

-

Add the cyclohexanone-ethanol solution to the aqueous hydroxylamine solution and mix thoroughly.[12]

-

Allow the mixture to stand. The product, this compound, is less soluble in water than the reactant ketone and will precipitate out as crystals.[13]

-

If crystallization does not occur spontaneously, gentle heating followed by cooling can induce precipitation.[12]

-

Isolate the crude product by filtration (e.g., vacuum filtration).[12][13]

-

For purification, recrystallize the crude product from a suitable solvent, such as ethanol or a petroleum ether/water mixture.[7][12]

Caption: Experimental workflow for this compound synthesis.

The structure and purity of synthesized this compound are typically confirmed using a variety of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the O-H stretch (around 3187 cm⁻¹) and the C=N stretch (around 1669 cm⁻¹).[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure, showing distinct chemical shifts for the protons and carbons in different environments within the cyclohexane ring and the oxime group.[14][15][16]

-

Mass Spectrometry (MS): The mass spectrum typically shows a molecular ion peak (or M+1 peak) at m/z = 113, confirming the molecular weight of the compound.[14]

Industrial Production and Application

This compound is almost exclusively used as an intermediate in the production of ε-caprolactam, the monomer for Nylon 6. The industrial process generally follows three main steps: the synthesis of cyclohexanone, its conversion to this compound, and finally, the Beckmann rearrangement to yield caprolactam.[17][18][19]

Caption: Industrial production flow from cyclohexane to Nylon 6.

References

- 1. This compound | 100-64-1 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H11NO | CID 7517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Cyclohexanone, oxime [webbook.nist.gov]

- 6. CAS 100-64-1: this compound | CymitQuimica [cymitquimica.com]

- 7. Page loading... [wap.guidechem.com]

- 8. byjus.com [byjus.com]

- 9. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]

- 10. scribd.com [scribd.com]

- 11. valcogroup-valves.com [valcogroup-valves.com]

- 12. m.youtube.com [m.youtube.com]

- 13. scribd.com [scribd.com]

- 14. asianpubs.org [asianpubs.org]

- 15. Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. krohne.com [krohne.com]

- 18. Caprolactam Production Process | Vaisala [vaisala.com]

- 19. ε-Caprolactam from the this compound Route - Chempedia - LookChem [lookchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical and Chemical Properties of Solid Cyclohexanone Oxime

This technical guide provides a comprehensive overview of the core physical and chemical properties of solid this compound. It includes detailed quantitative data, experimental protocols for its synthesis and key reactions, and visualizations of chemical pathways and workflows. This document is intended to serve as a vital resource for professionals in research, chemical synthesis, and drug development.

General and Spectroscopic Properties

This compound (CAS No. 100-64-1) is an organic compound with the chemical formula C₆H₁₁NO.[1][2][3][4] It presents as a white to off-white crystalline solid at room temperature, sometimes described as prisms or light tan chunks.[1][2][5][6][7] It has a faint, sharp odor reminiscent of ketones.[5] This compound is a critical intermediate in the industrial production of Nylon 6.[1][2]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a range of reported values from various sources.

| Property | Value | References |

| Molecular Formula | C₆H₁₁NO | [1][2][3][4] |

| Molar Mass | 113.16 g/mol | [1][2][3][8] |

| Melting Point | 86 - 91 °C (187 - 196 °F; 359 - 364 K) | [1][2][3][8][9][10][11] |

| Boiling Point | 204 - 210 °C (399 - 410 °F; 477 - 483 K) | [1][2][3][8][9][10][11] |

| Solubility in Water | 16 - 17.7 g/L at 20 °C | [1][2][3][10][11] |

| Other Solubilities | Soluble in ethanol | [2][5][11][12] |

| Density | ~1.01 g/cm³ (estimate) | [2][11] |

| Vapor Pressure | 1.78 Pa at 20 °C | [2][11] |

| Flash Point | 90 - 110 °C (194 - 230 °F) | [2][8][9][10][11] |

| pKa | 12.42 ± 0.20 (Predicted) | [2][11] |

| LogP | 1.265 at 25 °C | [2][11] |

| Enthalpy of Fusion | 12.454 ± 0.020 kJ/mol | [13] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from various spectroscopic methods are summarized below.

| Spectroscopic Method | Key Features and Observations | References |

| ¹H NMR | Spectra are available and consistent with the expected structure. | [12][14][15] |

| ¹³C NMR | Spectra are available for structural confirmation. | [16][17] |

| ¹⁵N NMR | A single signal is observed at -55 ppm for the pure solid. | [18] |

| Infrared (IR) | O-H stretch: ~3187 cm⁻¹; C=N stretch: ~1669 cm⁻¹ | [16] |

| Mass Spectrometry (MS) | Molecular Ion Peak (M+): m/z = 113. | [16][19] |

| UV/Visible | Spectrum data is available through the NIST Chemistry WebBook. | [20] |

Chemical Synthesis and Reactions

This compound is primarily synthesized through a condensation reaction and is most notable for its conversion to ε-caprolactam via the Beckmann rearrangement.

Synthesis from Cyclohexanone and Hydroxylamine

The most common laboratory and industrial preparation involves the condensation reaction between cyclohexanone and hydroxylamine.[1][3]

Caption: Synthesis of this compound.

-

Preparation of Hydroxylamine: Hydroxylamine is unstable and is typically generated in situ. 5 grams of hydroxylamine hydrochloride and 7.5 grams of sodium acetate are dissolved in 40 mL of distilled water in a conical flask.[21]

-

Preparation of Cyclohexanone Solution: 5 mL of cyclohexanone is dissolved in 25 mL of ethanol to ensure its solubility in the aqueous reaction medium.[21]

-

Reaction: The cyclohexanone-ethanol solution is added to the aqueous hydroxylamine mixture and mixed well.[21]

-

Crystallization: The flask is cooled. If crystals do not form, the solution may be gently heated to reduce some volume and then cooled again to induce crystallization. Needle-shaped crystals of this compound should form.[21]

-

Isolation: The solid product is collected via gravity or vacuum filtration.[21]

-

Purification: For a purer product, the crude oxime can be recrystallized from a minimal amount of warm ethanol.[21]

Beckmann Rearrangement to ε-Caprolactam

The most significant reaction of this compound is the acid-catalyzed Beckmann rearrangement, which converts the cyclic oxime into ε-caprolactam, the monomer for Nylon 6.[1][22][23] This reaction is a cornerstone of the polymer industry.

Caption: The Beckmann Rearrangement.

Caution: This reaction is highly exothermic and can be violent. It should be performed in small batches with appropriate safety precautions in a fume hood.

-

In a beaker, place 10 g of pure this compound.[24]

-

Add 20 cc of 85% sulfuric acid.[24]

-

Gently heat the beaker with a low flame while swirling the contents.[24]

-

As soon as the first bubbles appear, immediately remove the beaker from the heat.[24]

-

Allow the vigorous reaction, which lasts only a few seconds, to subside. The resulting mixture is an acidic solution of ε-caprolactam.[24]

-

This process is repeated in batches for larger quantities.[24]

Experimental Workflow for Synthesis and Analysis

A typical workflow for the synthesis, purification, and characterization of this compound in a research setting involves several key steps, as illustrated below.

Caption: Synthesis and Analysis Workflow.

Purity and Identity Confirmation Protocols

-

Gas Chromatography (GC): Purity can be assessed using GC. A study by the National Toxicology Program indicated a purity of >99% for their sample lots, with no impurity peaks having areas greater than 0.1% relative to the main peak.[12]

-

Spectroscopic Confirmation: The identity of the synthesized product is confirmed by comparing its spectroscopic data (Proton NMR, Mass Spectrometry, and Infrared Spectroscopy) with established reference spectra.[12]

-

Stability Studies: For storage and handling, stability is a key factor. Studies have shown that this compound is stable in aqueous solutions at 106 ppm for 4 weeks at 5°C when protected from light in a sealed container.[12] However, thermal stability can be a concern in industrial settings, especially when the compound is stored or transferred in a molten state.[25]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 100-64-1 [chemicalbook.com]

- 3. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 4. CAS 100-64-1: this compound | CymitQuimica [cymitquimica.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound | C6H11NO | CID 7517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. chemicalpoint.eu [chemicalpoint.eu]

- 9. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound CAS#: 100-64-1 [m.chemicalbook.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound(100-64-1) 1H NMR spectrum [chemicalbook.com]

- 16. asianpubs.org [asianpubs.org]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. researchgate.net [researchgate.net]

- 19. Cyclohexanone, oxime [webbook.nist.gov]

- 20. Cyclohexanone, oxime [webbook.nist.gov]

- 21. youtube.com [youtube.com]

- 22. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]

- 23. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 24. Organic Syntheses Procedure [orgsyn.org]

- 25. US7449600B2 - Process for producing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Beckmann Rearrangement of Cyclohexanone Oxime

For Researchers, Scientists, and Drug Development Professionals

The Beckmann rearrangement, a cornerstone of organic synthesis, facilitates the transformation of oximes into amides. The rearrangement of cyclohexanone oxime to ε-caprolactam is of paramount industrial significance, as ε-caprolactam is the monomer for the production of Nylon 6.[1][2] This guide provides a comprehensive overview of the core principles of this reaction, including its mechanism, quantitative data, and detailed experimental protocols.

Core Concepts

The Beckmann rearrangement is an acid-catalyzed intramolecular reaction.[3] The archetypal example is the conversion of this compound to ε-caprolactam.[1][2] The reaction is initiated by the protonation of the oxime's hydroxyl group, which transforms it into a good leaving group (water).[3] This is followed by a concerted migration of the alkyl group anti-periplanar to the leaving group to the nitrogen atom, leading to the formation of a nitrilium ion. Subsequent capture of a water molecule and tautomerization yields the final lactam product.[3]

A variety of acidic catalysts can be employed to facilitate this rearrangement, including Brønsted acids such as sulfuric acid and oleum, and Lewis acids.[2] More recently, solid acid catalysts like zeolites and other reagents such as cyanuric chloride have been developed to promote the reaction under milder or heterogeneous conditions.[2][4]

Quantitative Data

The efficiency of the Beckmann rearrangement of this compound is highly dependent on the catalyst, solvent, and reaction conditions. Below are tables summarizing key quantitative data from various studies.

Table 1: Comparison of Catalytic Systems for the Beckmann Rearrangement of this compound

| Catalyst System | Solvent | Temperature (°C) | Reaction Time | Conversion (%) | Selectivity to ε-Caprolactam (%) | Yield (%) | Reference |

| 85% H₂SO₄ | - | Initial heating, then exothermic | Few seconds | High | High | 73-81 (of hydrolyzed & benzoylated product) | [5] |

| Trifluoroacetic Acid (TFA) | Acetonitrile | 85 | 120 min | 100 | 100 | 100 | [6] |

| Trifluoroacetic Acid (TFA) | Toluene | 85 | 120 min | 28 | 87 | ~24 | [6] |

| Trifluoroacetic Acid (TFA) | Dichloroethane | 85 | 120 min | 29 | 85 | ~25 | [6] |

| Co(ClO₄)₂·6H₂O / Sm(OTf)₃ | Acetonitrile | 80 | 2 h | - | - | 80.6 | [7] |

| Co(BF₄)₂·6H₂O / Sm(OTf)₃ | Acetonitrile | 80 | 2 h | - | - | 81.2 | [7] |

| H-FER Zeolite | Vapor Phase | 400 | 3 h | 99.1 | 50.1 | 49.6 | [8] |

| H-FER-TT Zeolite | Vapor Phase | 400 | 3 h | 99.2 | 60.2 | 59.7 | [8] |

| Cyanuric Chloride / DMF | DMF | Room Temp. | 4 h | High | High | 95 | [9] |

Table 2: Kinetic Data for the Beckmann Rearrangement of this compound

| Catalyst System | Method | Activation Energy (Ea) | Reference |

| Niobia/Silica | Vapor-phase | 68 kJ/mol | [1] |

| Silicalite-1 | Vapor-phase | 94.69 kJ/mol | [10] |

| Trifluoroacetic Acid | Acetonitrile (Solution) | 94 kJ/mol | [1] |

Reaction Mechanism and Visualization

The mechanism of the acid-catalyzed Beckmann rearrangement of this compound involves several key steps, as illustrated in the diagram below.

Caption: Acid-catalyzed Beckmann rearrangement of this compound.

Experimental Protocols

Below are detailed experimental protocols for the Beckmann rearrangement of this compound using two different catalytic systems.

Protocol 1: Rearrangement using Sulfuric Acid (from Organic Syntheses)[5]

Materials:

-

This compound (pure)

-

85% Sulfuric acid (sp. gr. 1.783)

-

50% Sodium hydroxide solution

-

Decolorizing carbon

-

Benzoyl chloride

-

10% Hydrochloric acid

-

Equipment: 1-L beaker, 5-L round-bottomed flask, mechanical stirrer, separatory funnel, filtration apparatus.

Procedure:

-

Rearrangement: In a 1-L beaker, place 10 g of pure this compound and 20 cc of 85% sulfuric acid. Heat the beaker with a low flame while mixing with a rotary motion until the first bubbles appear. Immediately remove the beaker from the flame and allow the violent exothermic reaction to subside (this takes a few seconds).

-

Scaling Up: Transfer the resulting acid solution of ε-caprolactam to a 5-L round-bottomed flask. Repeat the rearrangement with additional 10-g portions of the oxime until a total of 100 g has been processed.

-

Hydrolysis and Neutralization: Dilute the combined acid solution with 2.5 L of water and boil gently for 1.5 hours with 5 g of decolorizing carbon. Filter the solution and neutralize it to litmus paper with 50% sodium hydroxide solution (approximately 510 g will be required).

-

Decolorization and Benzoylation: Boil the neutral solution for 30 minutes with another 5 g of decolorizing carbon and filter. The subsequent steps in the original Organic Syntheses procedure involve the conversion to ε-benzoylaminocaproic acid for purification and characterization. For obtaining ε-caprolactam, extraction and distillation would be performed at this stage.

Safety Precautions: The reaction with sulfuric acid is highly exothermic and potentially violent. Perform this procedure in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and handle sulfuric acid with extreme care. The rearrangement should be carried out in small portions as described.

Protocol 2: Rearrangement using Cyanuric Chloride (A Mild Alternative)[9]

Materials:

-

N,N-Dimethylformamide (DMF)

-

This compound

-

Saturated sodium carbonate solution

-

1 N Hydrochloric acid

-

Brine

-

Equipment: Reaction flask, magnetic stirrer, TLC plates, separatory funnel.

Procedure:

-

Complex Formation: Add 2,4,6-trichloro[5][6][8]triazine (1.83 g, 10.0 mmol) to DMF (2 mL) at 25 °C. A white solid will form. Monitor the reaction by TLC until the TCT is completely consumed.

-

Addition of Oxime: Add a solution of this compound (1.13 g, 10.0 mmol) in DMF (15 mL) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 4 hours.

-

Work-up: Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and wash the organic phase sequentially with a saturated solution of Na₂CO₃ (15 mL), 1 N HCl, and brine.

-

Isolation: Dry the organic phase over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude ε-caprolactam. The product is often of high purity and may not require further purification.

Safety Precautions: Cyanuric chloride is a moisture-sensitive and corrosive solid. Handle it in a fume hood and wear appropriate PPE. DMF is a skin irritant and should be handled with care.

Applications in Drug Development

While the primary application of the Beckmann rearrangement of this compound is in polymer synthesis, the resulting ε-caprolactam and its derivatives can serve as versatile building blocks in medicinal chemistry. The lactam ring is a common structural motif in various pharmaceutically active compounds. Furthermore, understanding and mastering this rearrangement provides a powerful tool for organic chemists to construct complex nitrogen-containing molecules, which are prevalent in drug candidates. The development of milder and more selective catalytic systems for this rearrangement continues to be an active area of research, with implications for more efficient and sustainable pharmaceutical manufacturing processes.

References

- 1. benchchem.com [benchchem.com]

- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]

- 4. jocpr.com [jocpr.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. iris.unive.it [iris.unive.it]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. audreyli.com [audreyli.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Chemical Reactions of Cyclohexanone Oxime

For Researchers, Scientists, and Drug Development Professionals

Cyclohexanone oxime is a pivotal chemical intermediate, most notably recognized for its role as the direct precursor to ε-caprolactam, the monomer for Nylon 6. Its reactivity is dominated by the versatile oxime functional group, which allows for a range of chemical transformations. This technical guide provides a detailed exploration of the core chemical reactions involving this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to support research and development efforts.

Synthesis of this compound

The industrial production of this compound is primarily achieved through two main routes: the oximation of cyclohexanone and the nitrosation of cyclohexane.

Oximation of Cyclohexanone

The most common laboratory and industrial synthesis involves the condensation reaction between cyclohexanone and a hydroxylamine salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate.[1][2][3] The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon of cyclohexanone.[3][4]

Experimental Protocol: Oximation of Cyclohexanone [2]

-

Dissolve 2.5 g of hydroxylamine hydrochloride and 4 g of crystallized sodium acetate in 10 ml of water.

-

Warm the solution to approximately 40°C.

-

Add 2.5 g of cyclohexanone to the warmed solution.

-

Heat and stir the mixture vigorously. After a few minutes, this compound will precipitate as a crystalline solid.

-

Cool the reaction mixture in an ice bath.

-

Filter the solid product and wash it with a small amount of cold water.

-

For purification, recrystallize the product from light petroleum (boiling point 60-80°C). This should yield approximately 2.5 g of pure this compound with a melting point of 90°C.

Logical Relationship: Oximation of Cyclohexanone

Caption: Synthesis of this compound from cyclohexanone.

Alternative Synthesis Routes

Alternative industrial methods for producing this compound have been developed to utilize more cost-effective starting materials or to create more sustainable processes.

-

From Cyclohexane and Nitrosyl Chloride: This route involves a free-radical reaction between cyclohexane and nitrosyl chloride. It is considered advantageous as cyclohexane is significantly cheaper than cyclohexanone.[1][5]

-

Ammoximation of Cyclohexanone: This process uses ammonia, hydrogen peroxide, and a catalyst (often a titanosilicate like TS-1) to convert cyclohexanone to its oxime.[6] This method avoids the formation of ammonium sulfate byproduct, which is a concern in routes using hydroxylamine sulfate.[6]

-

Hydrogenation of Nitrocyclohexane: Nitrocyclohexane can be selectively hydrogenated to this compound using specific catalysts, such as decorated platinum nanoparticles or copper-silver clusters.[7][8][9] This reaction requires careful control to prevent over-reduction to cyclohexylamine.

-

Partial Oxidation of Cyclohexylamine: this compound can also be synthesized by the partial oxidation of cyclohexylamine.[10][11]

The Beckmann Rearrangement: Synthesis of ε-Caprolactam

The most significant reaction of this compound is the Beckmann rearrangement, an acid-catalyzed conversion to ε-caprolactam.[5][12] This reaction is the cornerstone of Nylon 6 production.[1][12] The mechanism involves the protonation of the oxime's hydroxyl group, followed by a concerted migration of the alkyl group anti-periplanar to the leaving group, ultimately forming a seven-membered lactam ring.[4][13][14]

Experimental Workflow: Beckmann Rearrangement

Caption: Industrial workflow for ε-caprolactam production.

Catalysts and Reaction Conditions

A variety of acidic catalysts can be used to promote the Beckmann rearrangement. The choice of catalyst often depends on the scale of the reaction and environmental considerations.

| Catalyst | Typical Conditions | Yield | Notes |

| Sulfuric Acid/Oleum | Liquid phase, often with fuming sulfuric acid (oleum).[5][12][15] | High | Traditional industrial method; generates significant ammonium sulfate byproduct upon neutralization.[5][15] |

| Solid Acids (e.g., Zeolites) | Vapor phase, 350-380°C over MFI zeolite catalyst.[15] | High | Cleaner process, avoids ammonium sulfate byproduct. Sumitomo Chemical uses this commercially.[15] |

| Cyanuric Chloride/ZnCl₂ | Catalytic amounts. | Good | Can be used for various oximes, including cyclododecanone for Nylon 12.[12] |

| Brønsted Acidic Ionic Liquids | 100°C.[16] | High conversion and selectivity | The product, caprolactam, can be a component of the ionic liquid itself.[16] |

| Cobalt Salts/Lewis Acids | MeCN, 80°C, 2 h.[17] | Up to 96.6% | Mild conditions, reduces byproducts.[17] |

| Trifluoroacetic Acid (TFA) | Can be used as a catalyst.[18] | Good | Milder than sulfuric acid. |

Experimental Protocol: Beckmann Rearrangement with Oleum (Illustrative)

Caution: This reaction involves highly corrosive reagents and should only be performed by trained professionals with appropriate safety measures.

-

Carefully add this compound to a reaction vessel containing oleum (fuming sulfuric acid) while maintaining a controlled temperature, typically below 80°C, to manage the exothermic reaction.

-

After the addition is complete, the mixture is typically held at a specific temperature (e.g., 60-120°C) for a set period to ensure complete rearrangement.

-

The resulting mixture, containing the bisulfate salt of caprolactam, is then carefully neutralized with ammonia.[5] This step is also highly exothermic and requires cooling.

-

The neutralization releases the free ε-caprolactam and produces ammonium sulfate as a byproduct.[5]

-

The caprolactam is then separated and purified, often through extraction and distillation.[19]

Side Reactions

The primary side reaction of concern is the hydrolysis of this compound back to cyclohexanone, especially in the presence of water.[1][20] Other potential side reactions can lead to the formation of nitriles or fragmentation products, particularly if the migrating group can stabilize a carbocation.[12]

Reduction of this compound to Cyclohexylamine

This compound can be reduced to form cyclohexylamine, a valuable chemical intermediate used in the production of herbicides, artificial sweeteners, and corrosion inhibitors.[21]

Signaling Pathway: Reduction of this compound

Caption: Reduction of this compound to cyclohexylamine.

Experimental Conditions

The reduction can be achieved using various reducing agents. A classic method involves the use of sodium amalgam.[1] Catalytic hydrogenation is also a common and scalable method.

| Reducing Agent/Catalyst | Conditions | Notes |

| Sodium Amalgam | Standard laboratory conditions.[1] | A classical, though less common, method for this transformation. |

| Catalytic Hydrogenation (e.g., with H₂) | Requires a metal catalyst. | Can sometimes lead to cyclohexanone as a byproduct through a different catalytic route.[7] |

Experimental Protocol: Reduction with Sodium Amalgam (Conceptual)

-

Dissolve this compound in a suitable solvent, such as ethanol.

-

Gradually add sodium amalgam to the solution while stirring.

-

The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

-

Upon completion, the reaction is worked up to isolate the cyclohexylamine product, which may involve filtration to remove inorganic salts and distillation for purification.

Hydrolysis of this compound

Under acidic conditions, this compound can be hydrolyzed back to cyclohexanone.[1] This reaction is essentially the reverse of the oxime formation.

Experimental Protocol: Hydrolysis with Acetic Acid (Conceptual)

-

Heat a solution of this compound in aqueous acetic acid.

-

The oxime will hydrolyze, yielding cyclohexanone and hydroxylamine.

-

The cyclohexanone can be recovered from the reaction mixture, for example, by extraction with an organic solvent followed by distillation.

This guide provides a foundational understanding of the primary chemical transformations of this compound. The provided protocols are illustrative, and reaction conditions may need to be optimized for specific laboratory or industrial applications. Researchers should always consult primary literature and safety data sheets before undertaking any experimental work.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. scribd.com [scribd.com]

- 4. scribd.com [scribd.com]

- 5. valcogroup-valves.com [valcogroup-valves.com]

- 6. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]

- 7. bibrepo.uca.es [bibrepo.uca.es]

- 8. Selective hydrogenation of nitrocyclohexane to this compound over a Cu12Ag17(SR)12(PPh3)4 cluster catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. EP1364940A1 - Process for producing this compound - Google Patents [patents.google.com]

- 11. US7091381B2 - Process for preparation of this compound - Google Patents [patents.google.com]

- 12. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]

- 15. chemcess.com [chemcess.com]

- 16. Clean Beckmann rearrangement of this compound in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions [scirp.org]

- 18. researchgate.net [researchgate.net]

- 19. krohne.com [krohne.com]

- 20. researchgate.net [researchgate.net]

- 21. Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00790H [pubs.rsc.org]

Solubility and stability of cyclohexanone oxime in various solvents

An In-depth Technical Guide to the Solubility and Stability of Cyclohexanone Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 100-64-1) is a pivotal organic compound, primarily serving as an intermediate in the industrial synthesis of ε-caprolactam, the monomer for Nylon 6.[1][2][3] Its physical and chemical properties, particularly its solubility and stability, are of paramount importance for process optimization, formulation development, safety, and analytical method development. This technical guide provides a comprehensive overview of the solubility and stability of this compound in various solvents and conditions, complete with experimental protocols and logical workflows.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its behavior in different solvent systems and under various environmental stressors.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₁NO | [3] |

| Molar Mass | 113.16 g/mol | [1][3] |

| Appearance | White crystalline solid, hexagonal prisms | [1][4][5] |

| Melting Point | 88 to 91 °C (190 to 196 °F) | [3] |

| Boiling Point | 204 to 210 °C (399 to 410 °F) | [1][3] |

| Flash Point | 90 - 110 °C (194 - 230 °F) | [1][3] |

| pKa | ~12.42 | [2] |

| LogP (Octanol/Water) | 1.265 | [2] |

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which features a polar hydroxylamino group (-C=N-OH) and a nonpolar six-carbon aliphatic ring. This amphiphilic nature allows for solubility in both polar and nonpolar solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.

| Solvent | Solubility Value | Temperature (°C) | Reference(s) |

| Water | 16 g/kg (~1.6 g/100g ) | 25 | [3][6] |

| 17.7 g/L | Not Specified | [2] | |

| <0.1 g/100 mL | 20 | [2][7][8] | |

| Ethanol | Soluble | Not Specified | [1][2][4][5][7] |

| Methanol | Soluble | Not Specified | [5][7] |

| Diethyl Ether | Soluble | Not Specified | [5][7] |

| Petroleum Ether | Used for recrystallization | Not Specified | [5] |

| Acetone | Soluble | Not Specified | [4] |

| Toluene | Sufficiently soluble for industrial extraction | 70 - 80 | [9] |

| Other Organic Solvents | Soluble | Not Specified | [10] |

Note: The conflicting data for water solubility may be due to differences in experimental methods or purity of the compound. It is recommended to determine solubility experimentally for specific applications.

Stability Profile

This compound is generally stable under standard storage conditions but can degrade under specific chemical and physical stresses. Understanding its stability is critical for ensuring its quality and for safe handling, especially during manufacturing and storage.

Summary of Stability Conditions

| Condition | Observation | Reference(s) |

| Temperature | Stable when stored below +30°C. | [1][2] |

| Decomposes when heated, emitting toxic fumes of nitrogen oxides. | [2] | |

| Violent reaction with fuming sulfuric acid at temperatures >150°C (302°F). | [1][5][8] | |

| Light | Aqueous solutions are stable for at least 5 days when exposed to light. | [4] |

| Recommended to store solutions protected from light for long-term stability (up to 4 weeks at 5°C). | [4] | |

| pH / Chemical | Hydrolyzes in the presence of acid (e.g., acetic acid) to revert to cyclohexanone. | [3] |

| Undergoes acid-catalyzed Beckmann rearrangement (e.g., with sulfuric acid) to form ε-caprolactam. | [3] | |

| Incompatible Materials | Strong Oxidizing Agents: Incompatible. | [1][2] |

| Fuming Sulfuric Acid (Oleum): Reacts violently at elevated temperatures. | [1][5][8] | |

| Other Hazards | Explosions or violent decompositions have occurred during distillation of aldoximes, potentially due to peroxide formation, especially in the presence of acid. | [5] |

Key Degradation and Reaction Pathways

The primary reactions involving this compound are the acid-catalyzed Beckmann rearrangement and hydrolysis.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for assessing the solubility and stability of this compound in a research or quality control setting.

Protocol 1: Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the solubility of this compound in a given solvent.

Methodology Details:

-

Materials: this compound (≥99% purity), selected solvent (analytical grade), volumetric flasks, analytical balance, constant temperature shaker/bath, centrifuge, syringe filters (e.g., 0.45 µm PTFE for organic solvents), validated analytical instrument (GC or HPLC).

-

Procedure:

-

Add an excess amount of solid this compound to a flask containing a known volume of the solvent. The excess should be sufficient to ensure undissolved solid remains after equilibration.

-

Seal the flask and place it in a temperature-controlled shaker or water bath. Agitate at a constant speed for a period sufficient to reach equilibrium (typically 24 hours).

-

After equilibration, stop agitation and allow the solid to settle. To ensure complete separation of the solid from the liquid phase, the supernatant can be centrifuged or filtered.

-

Carefully extract a precise aliquot of the clear, saturated solution. Immediately dilute this aliquot with a known mass or volume of an appropriate solvent to prevent precipitation.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[4][11][12]

-

Calculate the solubility by back-calculating the concentration in the original undiluted supernatant, expressing the result in units such as g/100 mL or mg/L.

-

Protocol 2: Stability-Indicating Study

This protocol describes a forced degradation study to assess the stability of this compound and develop a stability-indicating analytical method.

Methodology Details:

-

Objective: To identify potential degradation products and establish an analytical method capable of quantifying this compound in the presence of these degradants.

-

Materials: this compound, HPLC-grade solvents, hydrochloric acid, sodium hydroxide, hydrogen peroxide, HPLC system with a photodiode array (PDA) detector.

-

Procedure:

-

Stress Conditions: Expose solutions of this compound to a range of forced degradation conditions as outlined in the workflow diagram (acidic, basic, oxidative, thermal, and photolytic).[13][14] The conditions (temperature, time, reagent concentration) should be adjusted to achieve partial degradation (e.g., 5-20% loss of the parent compound).

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a suitable HPLC method. An unstressed sample should be analyzed concurrently as a control.

-

Method Development: The HPLC method should be developed to achieve baseline separation between the parent this compound peak and all degradation product peaks. A C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a common starting point.

-

Specificity and Validation: The method's ability to specifically measure the analyte in the presence of degradants is confirmed by assessing peak purity using a PDA detector. The complete analytical method should then be validated according to ICH guidelines for parameters such as accuracy, precision, linearity, and robustness.[15][16]

-

Conclusion

This guide provides essential data and protocols regarding the solubility and stability of this compound. It is moderately soluble in water and highly soluble in common organic solvents like ethanol and ether. The compound is stable under ambient storage conditions but is susceptible to degradation via hydrolysis and the Beckmann rearrangement under acidic conditions and at elevated temperatures. The provided experimental workflows serve as a robust starting point for researchers and professionals in developing processes and analytical methods for this industrially significant compound.

References

- 1. This compound | 100-64-1 [chemicalbook.com]

- 2. This compound CAS#: 100-64-1 [m.chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. This compound | C6H11NO | CID 7517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. echemi.com [echemi.com]

- 9. EP1270548A1 - Purification method of cyclohexanone-oxime - Google Patents [patents.google.com]

- 10. CAS 100-64-1: this compound | CymitQuimica [cymitquimica.com]

- 11. rsc.org [rsc.org]

- 12. 气相色谱法测定盐酸羟胺肟化反应液中环己酮、环己酮肟和硝基环己烷的含量 [lhjyhxfc.mat-test.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]

Methodological & Application

The Beckmann Rearrangement of Cyclohexanone Oxime: A Detailed Mechanistic and Methodological Guide

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Beckmann rearrangement is a cornerstone of organic synthesis, enabling the conversion of oximes into amides. A paramount industrial application of this reaction is the synthesis of ε-caprolactam, the monomer for Nylon-6, from cyclohexanone oxime.[1][2] This document provides a comprehensive overview of the detailed mechanism of the Beckmann rearrangement of this compound, along with detailed experimental protocols for its execution using various catalytic systems.

The Reaction Mechanism

The Beckmann rearrangement of this compound proceeds through a series of well-defined steps, initiated by an acid catalyst. The key transformation involves the migration of the alkyl group anti-periplanar to the oxime's hydroxyl group, leading to the formation of a seven-membered ring containing a nitrogen atom.[2][3]

The generally accepted mechanism involves the following key stages:

-

Protonation of the Oxime: The reaction is initiated by the protonation of the hydroxyl group of the this compound by an acid catalyst, such as sulfuric acid. This protonation converts the hydroxyl group into a good leaving group (water).[3]

-

Rearrangement and Formation of the Nitrilium Ion: The crucial rearrangement step occurs as the group anti-periplanar to the leaving group migrates to the nitrogen atom. In the case of this compound, this is one of the methylene groups of the cyclohexane ring. This migration is concerted with the departure of the water molecule, leading to the formation of a highly reactive nitrilium ion intermediate.

-

Hydrolysis: The nitrilium ion is then attacked by a water molecule.

-

Tautomerization: The resulting intermediate undergoes tautomerization to yield the final product, ε-caprolactam.[3]

Caption: The acid-catalyzed mechanism of the Beckmann rearrangement.

Quantitative Data Summary

The efficiency of the Beckmann rearrangement of this compound is highly dependent on the catalyst and reaction conditions. Below is a summary of quantitative data from various studies.

| Catalyst System | Temperature (°C) | Reaction Time | Conversion (%) | Selectivity (%) | Yield (%) | Reference |

| Conventional Acids | ||||||

| 85% Sulfuric Acid | Exothermic | A few seconds | - | - | High (qualitative) | [4] |

| Oleum | 108 - 118 | 30 - 120 min | - | - | - | [5] |

| Ionic Liquids | ||||||

| [bmim]Cl/PCl5 | Room Temp | 2 h | High | High | - | [6] |

| Caprolactam-based Brønsted acidic IL | 100 | - | High | High | - | [1][7] |

| Dicationic and Tricationic ILs | 100 | 20 min | - | - | ~95 | [8] |

| Solid Acids | ||||||

| Silica Sulfuric Acid | Room Temp | - | Excellent | Excellent | - | [9] |

| H-ferrierite (vapor phase) | 400 | 3 h | ~90 | ~80 | ~72 | [10] |

| B2O3 (vapor phase) | - | - | High | >95 | >95 | [11] |

Note: "-" indicates data not specified in the cited source. The conditions and reported efficiencies can vary significantly based on the specific experimental setup.

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound and its subsequent Beckmann rearrangement to ε-caprolactam.

Protocol 1: Preparation of this compound

This protocol outlines the synthesis of the starting material, this compound, from cyclohexanone.

Materials:

-

Cyclohexanone

-

Hydroxylamine hydrochloride

-

Sodium acetate crystals

-

Deionized water

-

100 mL Erlenmeyer flask

-

Hot plate

-

Magnetic stirrer (optional)

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a 100 mL Erlenmeyer flask, dissolve 7.5 g of hydroxylamine hydrochloride and 12 g of sodium acetate crystals in 30 mL of water.

-

Gently heat the mixture on a hot plate to approximately 40°C while stirring to ensure complete dissolution.

-

To this solution, add 7.5 g of cyclohexanone.

-

Stopper the flask and shake it vigorously for about 10 minutes. The formation of a crystalline solid (the oxime) should be observed.[12]

-

Cool the flask in an ice bath to maximize the precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with several portions of cold water.

-

Allow the product to air dry or dry in a desiccator.

Caption: Experimental workflow for the synthesis of this compound.

Protocol 2: Beckmann Rearrangement using Sulfuric Acid

This protocol describes the classic Beckmann rearrangement using concentrated sulfuric acid. Caution: This reaction is highly exothermic and should be performed with extreme care in a fume hood, using appropriate personal protective equipment.

Materials:

-

This compound

-

85% Sulfuric acid (prepared by carefully adding 5 volumes of concentrated H₂SO₄ to 1 volume of water)

-

Large beaker (e.g., 1 L for 100 g of oxime)

-

Heating source (e.g., hot plate or Bunsen burner with care)

-

Decolorizing carbon

-

50% Sodium hydroxide solution

-

Litmus paper

Procedure:

-

Place a 10 g portion of this compound into a 1 L beaker.

-

Carefully add 20 mL of 85% sulfuric acid to the oxime.

-

Gently heat the beaker with a low flame while swirling the contents.

-

As soon as bubbles appear, immediately remove the beaker from the heat. A vigorous reaction will occur for a few seconds.[4]

-

Once the reaction subsides, the resulting solution contains the ε-caprolactam sulfate.

-

For larger scale reactions, this process can be repeated in portions, combining the acidic solutions.

-

To isolate the ε-caprolactam, dilute the combined acid solution with water and boil with decolorizing carbon.

-

Filter the solution and carefully neutralize it to litmus with a 50% sodium hydroxide solution.

-

The ε-caprolactam can then be extracted from the neutralized solution using an appropriate organic solvent (e.g., dichloromethane) and purified by distillation or recrystallization.

Protocol 3: Beckmann Rearrangement using an Ionic Liquid Catalyst

This protocol provides a general method for the Beckmann rearrangement using an ionic liquid, which often offers milder and more environmentally friendly conditions.

Materials:

-

This compound

-

Ionic liquid catalyst (e.g., a caprolactam-based Brønsted acidic ionic liquid or [bmim]Cl)[1][6]

-

Phosphorus pentachloride (if required by the specific ionic liquid system)

-

Round-bottomed flask (50 mL)

-

Magnetic stirrer and hot plate

-

Thermometer

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

In a 50 mL round-bottomed flask equipped with a magnetic stirrer, add this compound (e.g., 10 mmol) and the ionic liquid (e.g., 5-10 mmol).

-

If the chosen system requires it, add the co-catalyst (e.g., phosphorus pentachloride, 1-2 mmol) with vigorous stirring at room temperature.[6]

-

Heat the reaction mixture to the desired temperature (e.g., 100°C) and allow it to proceed for the specified time (e.g., 2 hours).[6][8]

-

After the reaction is complete, cool the mixture to room temperature.

-

Add 5 mL of water to the flask.

-

Extract the product twice with dichloromethane (2 x 5 mL).

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ε-caprolactam.

-

The product can be further purified by column chromatography or recrystallization.

Conclusion

The Beckmann rearrangement of this compound remains a vital transformation in industrial chemistry. While traditional methods employing strong acids are effective, ongoing research is focused on developing more sustainable and safer protocols using catalysts such as ionic liquids and solid acids. The choice of methodology will depend on the specific requirements of the research or process, including scale, desired purity, and environmental considerations. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize this important reaction.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. scribd.com [scribd.com]

- 3. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US4804754A - Preparation of caprolactam from this compound by Beckmann rearrangement - Google Patents [patents.google.com]

- 6. ionike.com [ionike.com]

- 7. Clean Beckmann rearrangement of this compound in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Novel Method for Beckmann Rearrangement of Oximes with Silica Sulfuric Acid under Mild Condition [ccspublishing.org.cn]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. studypool.com [studypool.com]

Catalysts for the Beckmann rearrangement of cyclohexanone oxime (e.g., sulfuric acid, solid acids)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam, a crucial monomer for the production of Nylon-6. This document covers the use of conventional catalysts like sulfuric acid and various solid acid catalysts, offering a comparative analysis of their performance.

Introduction

The Beckmann rearrangement is a cornerstone reaction in organic synthesis, facilitating the conversion of an oxime to an amide. The industrial significance of this reaction is highlighted by its application in the multi-ton production of ε-caprolactam from this compound. Traditionally, this process relies on the use of concentrated sulfuric acid or oleum, which, despite its efficiency, raises significant environmental and safety concerns due to the large amounts of corrosive acid required and the formation of ammonium sulfate as a byproduct.[1]

In response to these challenges, extensive research has focused on the development of heterogeneous solid acid catalysts. These materials offer several advantages, including easier separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions, aligning with the principles of green chemistry. This document provides detailed protocols for both the conventional sulfuric acid-mediated rearrangement and methods employing solid acid catalysts in liquid and vapor phases.

Reaction Mechanism and Catalyst Comparison

The Beckmann rearrangement is initiated by the protonation of the hydroxyl group of the oxime by an acid catalyst. This is followed by a concerted rearrangement where the group anti-periplanar to the leaving group migrates to the nitrogen atom with the simultaneous departure of a water molecule. The resulting nitrilium ion is then attacked by water, and after tautomerization, the final amide product is formed.[2]

Below is a diagram illustrating the acid-catalyzed Beckmann rearrangement mechanism.

Caption: Acid-catalyzed Beckmann rearrangement mechanism.

A logical comparison of the different catalytic systems is presented below, highlighting their respective advantages and disadvantages.

Caption: Comparison of homogeneous and heterogeneous catalysts.

Quantitative Data Presentation

The performance of various catalysts for the Beckmann rearrangement of this compound is summarized in the tables below.

Table 1: Liquid-Phase Beckmann Rearrangement

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to ε-Caprolactam (%) | Reference |

| Sulfuric Acid | |||||

| 85% H₂SO₄ | Violent reaction | Short | High | High | [3] |

| Oleum (24-35% SO₃) | 108-118 | 0.5-2 | High | High | [3] |

| Solid Acids | |||||

| ZSM-5 nanoparticles | 120 | - | >95 | >95 | [4][5] |

| Al-MCM-41 | - | - | 50.6 | - | [6] |

| Trifluoroacetic Acid (in acetonitrile) | 90 | - | 92 | 6.7 | [6] |

| Caprolactam-based Brønsted acidic ionic liquid | 100 | - | High | High | [7] |

| Silica Sulfuric Acid (in dioxane) | Room Temp | - | Excellent | Excellent | [8] |

Table 2: Vapor-Phase Beckmann Rearrangement

| Catalyst | Temperature (°C) | WHSV (h⁻¹) | Conversion (%) | Selectivity to ε-Caprolactam (%) | Reference |

| H-Ferrierite | 400 | 1 | 99.3 | 74.8 | [9] |

| St-H-FER | 400 | - | - | Good | [9] |

| Silicalite-1 | 350-380 | - | High | High | |

| MFI Zeolite | 350-380 | - | High | High |

Experimental Protocols

The following section provides detailed methodologies for key experiments. A general experimental workflow is depicted below.

Caption: General experimental workflow for the Beckmann rearrangement.

Protocol 1: Beckmann Rearrangement using Sulfuric Acid (Liquid Phase)

This protocol is adapted from a procedure described in Organic Syntheses.[3]

Materials:

-

This compound

-

85% Sulfuric acid (sp. gr. 1.783)

-

Decolorizing carbon

-

50% Sodium hydroxide solution

-

Benzoyl chloride

-

10% Hydrochloric acid

Procedure:

-

Rearrangement: In a 1-liter beaker, place 10 g of this compound and 20 cc of 85% sulfuric acid. Heat the beaker with a low flame while swirling until bubbles first appear. Immediately remove the beaker from the flame and allow the vigorous reaction to subside.

-

Hydrolysis and Neutralization: Transfer the acid solution of ε-caprolactam to a 5-liter round-bottomed flask. Repeat the rearrangement with additional 10 g portions of oxime until a total of 100 g has been reacted. Dilute the combined acid solution with 2.5 liters of water and boil gently for 1.5 hours with 5 g of decolorizing carbon. Filter the solution and neutralize it to litmus with 50% sodium hydroxide solution.

-

Purification: Boil the neutral solution for 30 minutes with 5 g of decolorizing carbon and filter.

-

Derivatization for Isolation (optional): Cool the filtrate in an ice bath to 10°C. While maintaining the temperature at 10°C, add a solution of 55 g of sodium hydroxide in 55 cc of water, followed by the dropwise addition of 94 g of benzoyl chloride over 35-40 minutes with rapid stirring. Stir for an additional hour.

-

Product Isolation: Filter the mixture and slowly acidify the cold filtrate to Congo red with 10% hydrochloric acid. The ε-benzoylaminocaproic acid will precipitate and can be collected by filtration.

Analysis: The conversion of this compound and the yield of ε-caprolactam can be determined by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) of the reaction mixture before work-up, using an internal standard.

Protocol 2: Beckmann Rearrangement using ZSM-5 Nanoparticles (Liquid Phase)

This protocol is based on the findings of a study on nanostructured ZSM-5 catalysts.[4][5]

Materials:

-

This compound

-

ZSM-5 nanoparticle catalyst

-

Solvent (e.g., acetonitrile)

Catalyst Preparation (brief overview): ZSM-5 nanoparticles can be synthesized via hydrothermal methods. The specific procedure may involve aging a synthesis gel containing silica and alumina sources, a structure-directing agent, and a mineralizer at a specific temperature (e.g., 80°C) for a defined period (e.g., 24 h), followed by calcination at high temperatures (e.g., 550°C) to remove the template.[4][5]

Procedure:

-

Reaction Setup: In a suitable reaction vessel (e.g., a round-bottom flask equipped with a condenser and magnetic stirrer), add the ZSM-5 nanoparticle catalyst (e.g., 0.10 g).

-

Reaction: Add a solution of this compound (e.g., 100 mmol) in a suitable solvent. Heat the reaction mixture to the desired temperature (e.g., 120°C) with stirring.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration or centrifugation. The solvent can be removed from the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude ε-caprolactam can be purified by distillation or recrystallization.

-

Catalyst Reusability: The recovered catalyst can be washed with a suitable solvent, dried, and calcined to be reused in subsequent reactions.

Analysis: Quantitative analysis of this compound conversion and ε-caprolactam selectivity is performed using GC or GC-MS with an appropriate internal standard.

Protocol 3: Vapor-Phase Beckmann Rearrangement using a Solid Acid Catalyst

This protocol describes a general procedure for a vapor-phase reaction in a fixed-bed reactor, based on studies using zeolite catalysts.[9]

Materials:

-

This compound

-

Solid acid catalyst (e.g., H-Ferrierite)

-

Solvent (e.g., acetonitrile)

-

Inert carrier gas (e.g., nitrogen)

Catalyst Pre-treatment: The catalyst is typically activated in situ by heating it to a high temperature (e.g., 500°C) for several hours in a flow of an inert gas or air to remove any adsorbed water or impurities.

Procedure:

-

Reactor Setup: A fixed-bed reactor (e.g., a quartz tube) is packed with a known amount of the solid acid catalyst (e.g., 3 g). The reactor is placed in a furnace with temperature control.

-